4-methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole
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Description
4-methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H16F3N5O2S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.09768043 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole is a synthetic derivative featuring a complex structure that combines elements from oxadiazole, benzothiazole, and piperazine. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of the compound is C16H18F3N5O2S. The trifluoromethyl group enhances lipophilicity and biological activity, while the methoxy and piperazine moieties contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that derivatives of oxadiazole and benzothiazole possess a wide range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
- Antibacterial Effects : Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial activity. For instance, compounds with similar structures have demonstrated potent effects against Staphylococcus aureus and Escherichia coli . The presence of the piperazine moiety may enhance this activity through improved binding to bacterial targets.
- Antitubercular Activity : Research by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. The binding affinity to key enzymes involved in fatty acid biosynthesis suggests a mechanism for their action .
Anticancer Activity
Recent studies have explored the cytotoxic effects of oxadiazole derivatives on various cancer cell lines:
- Cell Lines Tested : Compounds similar to the one were tested against human breast adenocarcinoma (MCF-7), leukemia (U-937), and melanoma (MEL-8) cell lines.
- Findings : Some derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating superior potency . For example, certain 1,2,4-oxadiazole derivatives showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
The mechanisms underlying the biological activity of this compound can be attributed to:
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells through upregulation of pro-apoptotic factors .
Study on Antimicrobial Efficacy
A study conducted by Paruch et al. (2020) focused on synthesizing various 1,3,4-oxadiazole derivatives. The results indicated that some compounds exhibited four times more potency against MRSA than vancomycin . This underscores the potential of oxadiazole-containing compounds as novel antibacterial agents.
Study on Anticancer Properties
In another investigation, derivatives were tested for their effects on leukemia cell lines. Certain compounds showed strong cytotoxic effects with IC50 values significantly lower than established treatments . This suggests a promising avenue for developing new cancer therapies based on this chemical scaffold.
Properties
IUPAC Name |
2-[[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2S/c1-25-10-3-2-4-11-13(10)20-15(27-11)24-7-5-23(6-8-24)9-12-21-22-14(26-12)16(17,18)19/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEZXSHZOPJOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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